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Compound Focus: Doxepin Hydrochloride

CAS No.: 1229-29-4

Cat. No.: S002217

Crystal Structure & Quantum Chemical Geometry

The crystal structure of the (E)-isomer of doxepin hydrochloride has been resolved. The table below

summarizes the key crystallographic and quantum chemical data [1] [2] [3].

Parameter Value /| Description

Crystal System Monoclinic

Space Group P2i/a (#14) [3]

Unit Cell a=13.78488(7) A, b = 8.96141(7) A, c = 14.30886(9) A, B = 96.5409(5)° [3]
Parameters

Unit Cell Volume 1756.097(12) A3 [3]

Z (Molecules/Unit 4 [3]
Cell)

Calculation Method  Density Functional Theory (DFT) [1] [2]
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Parameter Value / Description

Precision Indicator Root-mean-square Cartesian displacement: 0.122 A (between Rietveld-refined
and DFT-optimized structures) [2]

Experimental Protocols for Structural Analysis

The determination of doxepin hydrochloride's crystal structure relied on a specific workflow. The following

diagram illustrates the key experimental and computational steps involved.

Start: Structural Analysis of
Doxepin Hydrochloride
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Synchrotron X-ray Powder Diffraction

Structure Solution:
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Quantum Chemical Optimization:
Density Functional Theory (DFT)
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Experimental and computational workflow for structural analysis.

The core methodology involves the following steps:
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e Data Collection via Synchrotron X-ray Powder Diffraction: High-resolution powder diffraction data
was collected using a synchrotron X-ray source. This provides the high-quality data necessary for
solving and refining the crystal structure [2] [3].

¢ Structure Solution via Rietveld Refinement: The powder diffraction data was analyzed using the
Rietveld refinement method. This process adjusts a theoretical crystal structure model until it best fits
the experimental diffraction pattern, yielding the initial refined atom coordinates [2] [3].

¢ Quantum Chemical Optimization via Density Functional Theory (DFT): The crystallographically
determined molecular structure was used as a starting point for geometry optimization using DFT.
This computational technique finds the most stable molecular geometry by minimizing the total
energy of the system. The close agreement (RMS displacement of 0.122 A) between the Rietveld-
refined and DFT-optimized structures confirms the precision of the final model [1] [2].

Key Structural Insights and Intermolecular Interactions

The solid-state conformation and stability of the crystal are governed by a network of intermolecular

interactions, with hydrogen bonding playing a critical role. The following diagram maps these primary

interactions.
Doxepin HCI Crystal Structure
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Primary intermolecular interactions in the doxepin HCI crystal.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0003450923001323
https://www.cambridge.org/core/journals/powder-diffraction/article/crystal-structure-of-edoxepin-hydrochloride-c19h22nocl/87053E2861696FD66C265D5F6DABD8A0
https://www.sciencedirect.com/science/article/abs/pii/S0003450923001323
https://www.cambridge.org/core/journals/powder-diffraction/article/crystal-structure-of-edoxepin-hydrochloride-c19h22nocl/87053E2861696FD66C265D5F6DABD8A0
https://pubmed.ncbi.nlm.nih.gov/37884079/
https://www.sciencedirect.com/science/article/abs/pii/S0003450923001323
https://www.smolecule.com/products/s002217?utm_src=pdf-body-img
https://www.smolecule.com/products/s002217?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The most significant intermolecular interactions identified are [2] [3]:

e Astrong, discrete hydrogen bond between the protonated nitrogen atom of the dimethylamino
group and the chloride anion.
e Six weaker C-H---Cl hydrogen bonds involving:
o Methyl groups
o Methylene groups
o The vinyl proton
e The geometry optimizations indicate that the solid-state conformation is a low-energy conformation
stabilized by these intermolecular interactions, which are largely governed by electrostatic attractions

[2].

Conclusion for Research and Development

This structural elucidation of doxepin hydrochloride provides a robust foundation for further research. The

high-quality crystallographic data is pivotal for:

¢ Understanding Structure-Activity Relationships (SAR): The precise molecular geometry can help
model interactions with biological targets like the H1 receptor [4].

¢ Polymorphism Studies: The detailed structure serves as a reference point for investigating other
solid forms of doxepin hydrochloride [2].

¢ Rational Drug Design and Formulation: Knowledge of the hydrogen-bonding network and solid-

state conformation is critical for predicting solubility, stability, and bioavailability [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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